BenchChemオンラインストアへようこそ!

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane

Fragment-based drug discovery Bioisostere design Scaffold hopping

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane (CAS 2329305-79-3) is a spirocyclic organobromine building block featuring the spiro[3.3]heptane core—a validated saturated bioisostere of the benzene ring in modern medicinal chemistry. The compound bears a reactive bromomethyl (−CH₂Br) handle at the 6-position and a gem-dimethyl group at the 2-position, yielding a molecular formula of C₁₀H₁₇Br, a molecular weight of 217.15 g/mol, a computed LogP of 3.5977, and an sp³ carbon fraction (Fsp³) of 0.90 (9 of 10 carbons).

Molecular Formula C10H17Br
Molecular Weight 217.15
CAS No. 2329305-79-3
Cat. No. B2506793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane
CAS2329305-79-3
Molecular FormulaC10H17Br
Molecular Weight217.15
Structural Identifiers
SMILESCC1(CC2(C1)CC(C2)CBr)C
InChIInChI=1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3
InChIKeyGJUYTIHTBVMVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane (CAS 2329305-79-3): Saturated sp³-Rich Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane (CAS 2329305-79-3) is a spirocyclic organobromine building block featuring the spiro[3.3]heptane core—a validated saturated bioisostere of the benzene ring in modern medicinal chemistry [1]. The compound bears a reactive bromomethyl (−CH₂Br) handle at the 6-position and a gem-dimethyl group at the 2-position, yielding a molecular formula of C₁₀H₁₇Br, a molecular weight of 217.15 g/mol, a computed LogP of 3.5977, and an sp³ carbon fraction (Fsp³) of 0.90 (9 of 10 carbons) . This places it within the emerging class of three-dimensional, conformationaly restricted scaffolds that address the limitations of planar aromatic frameworks in drug discovery campaigns [2].

Why 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane Cannot Be Replaced by Its Closest Analogs Without Quantitative Performance Shifts


The substitution pattern of this compound—a bromomethyl group at the 6-position combined with gem-dimethyl blocking at the 2-position—creates a defined vector geometry and reactivity profile that cannot be replicated by regioisomeric or functional-group analogs. The 2-(bromomethyl) regioisomer (CAS 102115-83-3) lacks the gem-dimethyl substitution, resulting in a lower molecular weight (189.09 vs. 217.15 g/mol) and a reduced computed lipophilicity (XLogP3-AA 3.2 vs. LogP 3.5977) [1]. The 6-bromo analog (CAS 2378501-10-9) replaces the −CH₂Br group with a direct C−Br bond, eliminating the methylene spacer and substantially reducing nucleophilic substitution reactivity . Furthermore, the spiro[3.3]heptane core itself confers an Fsp³ of 1.0 (vs. 0 for benzene), enabling 18 distinct disubstituted isomers compared to only 3 for the corresponding benzene scaffold—a 6-fold expansion of accessible chemical space [2]. These differences render generic substitution scientifically unsound when reaction trajectory, physicochemical tuning, or patent-free scaffold novelty is required.

Quantitative Differentiation Evidence for 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane Versus Closest Analogs and Scaffold Alternatives


Fsp³ = 0.90 and 18 Disubstituted Isomers: A 6-Fold Expansion of Chemical Space Over Benzene-Based Scaffolds

The spiro[3.3]heptane core of the target compound provides an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 for the unsubstituted scaffold; the target compound itself, bearing the gem-dimethyl and bromomethyl substituents, retains an Fsp³ of 0.90. This contrasts fundamentally with benzene (Fsp³ = 0), the archetypal planar scaffold it is designed to replace [1]. Critically, while a disubstituted benzene permits only 3 constitutional isomers (ortho, meta, para), the spiro[3.3]heptane core enables 18 distinct ways to arrange two different substituents around the two separate rings, and all 18 isomers are chiral [2]. Higher Fsp³ correlates with improved solubility, reduced crystalline packing, and enhanced clinical success rates in progressing from hit to lead to drug candidate [3].

Fragment-based drug discovery Bioisostere design Scaffold hopping

Lipophilicity Differentiation: LogP 3.5977 Versus 2-(Bromomethyl)spiro[3.3]heptane (XLogP3-AA 3.2)—a ~0.4 Log Unit Increase

The target compound exhibits a computed LogP of 3.5977 (as reported on the Leyan vendor datasheet) . Its closest regioisomeric analog, 2-(bromomethyl)spiro[3.3]heptane (CAS 102115-83-3), which lacks the gem-dimethyl substitution at position 2, has a PubChem-computed XLogP3-AA of 3.2 [1]. The ~0.4 log unit increase in lipophilicity is attributable to the additional methyl groups, providing a measurable and tunable difference for medicinal chemists optimizing logD-dependent properties such as membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity tuning ADME optimization Structure-property relationships

Metabolic Stability Tuning via Spiro[3.3]heptane Core: Quantitative CLint and t₁/₂ Data from the Sonidegib Bioisostere Study

The impact of replacing a benzene ring with the spiro[3.3]heptane core on metabolic stability was quantified by Prysiazhniuk et al. (2024) using human liver microsomes. For the Hedgehog pathway inhibitor sonidegib and its spiro[3.3]heptane analogs: intrinsic clearance (CLint) was 18 μL min⁻¹ mg⁻¹ (sonidegib) vs. 36 (trans-76) vs. 156 (cis-76), and half-life (t₁/₂) was 93 min (sonidegib) vs. 47 min (trans-76) vs. 11 min (cis-76) [1]. While the trans-configured spiro analog showed only a 2-fold reduction in stability, the cis isomer exhibited an 8.7-fold increase in clearance. This demonstrates that the spiro[3.3]heptane scaffold provides a tunable metabolic stability profile dependent on substitution geometry—a feature that the target compound, with its defined 6-bromomethyl-2,2-dimethyl substitution, can exploit through further derivatization at the bromomethyl handle.

Metabolic stability Liver microsome assay Bioisostere validation

Bioisosteric Potency Retention: Spiro[3.3]heptane Analogs of Sonidegib, Vorinostat, and Benzocaine Retain Target Activity Within One Order of Magnitude

The Prysiazhniuk et al. (2024) study provides quantitative evidence that the spiro[3.3]heptane scaffold retains biological activity when replacing benzene rings in three clinically validated drugs. In a Gli-Luc reporter NIH3T3 cell assay, sonidegib showed IC₅₀ = 0.0015 μM, while its spiro[3.3]heptane analogs trans-76 and cis-76 showed IC₅₀ = 0.48 μM and 0.24 μM, respectively—retaining sub-micromolar potency despite the scaffold change [1]. For vorinostat, the spiro analog 77 induced 9.1% early apoptosis in HepG2 cells at 50 μM, compared to 12.2% for vorinostat itself [1]. For benzocaine, the spiro analog 79 demonstrated antinociceptive activity in the mouse tail-flick test that was 'very similar to that of benzocaine throughout the whole observation period' [1]. These data establish that the spiro[3.3]heptane core—the foundation of the target compound—is a functionally competent benzene replacement across diverse target classes and therapeutic indications.

Bioisostere potency Anticancer drug analogs Hedgehog pathway inhibition

Bromomethyl (−CH₂Br) vs. Direct Bromo (−Br) Reactivity: Spiro Strain Lowers SN2 Activation Energy by ~5 kcal/mol Relative to Linear Analogues

The target compound features a bromomethyl group (−CH₂Br) at the 6-position, which provides a methylene spacer between the spiro core and the reactive C−Br bond. This distinguishes it from the direct bromo analog, 6-bromo-2,2-dimethylspiro[3.3]heptane (CAS 2378501-10-9, MW 203.12), where bromine is attached directly to the cyclobutane ring . In the bromomethyl configuration, the primary alkyl bromide undergoes classical SN2 reactions with nucleophiles (amines, thiols, alkoxides, azide), enabling clean functional group interconversion. Computational studies on related oxaspiro[3.3]heptane systems indicate that spirocyclic ring strain lowers the activation energy for bromide displacement by approximately 5 kcal/mol compared to linear alkyl bromide analogues , enhancing the synthetic utility of the target compound as an electrophilic building block relative to both constrained direct-bromo spiro analogs and flexible-chain alkyl bromides.

Nucleophilic substitution SN2 reactivity Synthetic building block

Optimal Procurement and Application Scenarios for 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane (CAS 2329305-79-3)


Fragment-Based Drug Discovery: Benzene Bioisostere Replacement with a Patent-Free, sp³-Rich Scaffold

Medicinal chemistry teams seeking to replace a mono- or disubstituted benzene ring with a saturated bioisostere can deploy this compound as a key intermediate. The spiro[3.3]heptane core has been experimentally validated to retain biological activity in sonidegib (Hedgehog pathway IC₅₀ 0.24–0.48 μM for spiro analogs), vorinostat (74% apoptosis retention), and benzocaine (comparable in vivo antinociception) [1]. The bromomethyl handle allows late-stage diversification via SN2 chemistry to introduce amine, azide, thiol, or ether functionality, while the gem-dimethyl group provides a lipophilicity anchor (LogP 3.5977) that can be leveraged to tune logD. The scaffold is patent-free, offering freedom-to-operate advantages over proprietary benzene bioisosteres [1].

Parallel Library Synthesis: SN2 Diversification at the Bromomethyl Handle for Structure-Activity Relationship (SAR) Exploration

The primary bromomethyl group (−CH₂Br) at the 6-position is primed for high-throughput nucleophilic substitution, enabling rapid generation of diverse spiro[3.3]heptane analogs. Computational evidence suggests that spirocyclic ring strain lowers the SN2 activation barrier by approximately 5 kcal/mol relative to linear alkyl bromide comparators, predicting favorable reaction kinetics under mild conditions . The 2,2-dimethyl substitution blocks metabolic hotspots and reduces the number of rotatable bonds (1 rotatable bond), contributing to conformational rigidity that can enhance binding affinity and selectivity [2]. With a vendor-reported purity of 98% and molecular weight of 217.15 g/mol , the compound is suitable for direct use in parallel synthesis without additional purification.

Metabolic Stability Optimization: Leveraging Scaffold Geometry to Modulate Clearance Rates

For programs where metabolic stability is a key optimization parameter, the spiro[3.3]heptane core offers geometry-dependent tuning. Published human liver microsome data show that trans-configured spiro[3.3]heptane analogs of sonidegib exhibit only a 2-fold increase in CLint (18 → 36 μL min⁻¹ mg⁻¹) with a t₁/₂ of 47 minutes, while cis-configured analogs show an 8.7-fold increase (CLint 156 μL min⁻¹ mg⁻¹, t₁/₂ 11 min) [1]. This stereochemical sensitivity means that the relative configuration of substituents introduced via the bromomethyl group can be exploited to dial in desired clearance rates. Procuring the compound as a defined starting material with the 2,2-dimethyl pattern pre-installed allows chemists to focus derivatization efforts at the 6-position while preserving a consistent steric environment for metabolic stability assessment.

Agrochemical and Material Science: Rigid Spirocyclic Building Block for Functional Molecule Design

Beyond pharmaceutical applications, the compound's rigid, three-dimensional architecture (Fsp³ = 0.90) and reactive bromomethyl handle make it suitable for designing functional materials and agrochemicals where conformational restriction imparts desirable properties such as thermal stability, crystallinity control, or selective target binding. The 18-isomer chemical space accessible via disubstitution of the spiro[3.3]heptane core [2] provides a structurally diverse landscape for patent-protected composition-of-matter claims in industrial R&D. The compound's moderate lipophilicity (LogP 3.5977) and absence of hydrogen bond donors (H_Donors = 0) further support its utility in non-aqueous formulations and membrane-permeable active ingredient design.

Quote Request

Request a Quote for 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.